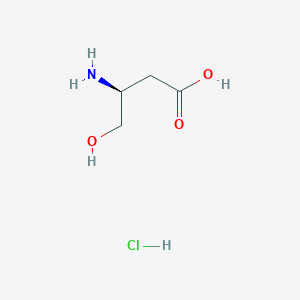

(S)-3-amino-4-hydroxybutyric acid hydrochloride

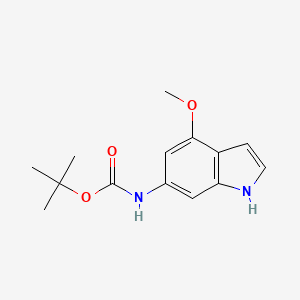

Descripción general

Descripción

Amino acids are organic compounds that combine to form proteins. They are essential for many functions in the body. Hydrochloric acid is a strong, corrosive acid that can be used industrially and is also produced naturally in the human stomach to help digest food .

Synthesis Analysis

The synthesis of amino acids typically involves methods such as the Strecker synthesis or reductive amination of alpha-keto acids . Hydrochloric acid is commercially produced by dissolving hydrogen chloride gas in water .Molecular Structure Analysis

The molecular structure of amino acids consists of a central carbon atom, also known as the alpha carbon, bonded to an amino group (-NH2), a carboxyl group (-COOH), and a side chain that varies between different amino acids. Hydrochloric acid is a simple diatomic molecule consisting of a hydrogen atom and a chlorine atom .Chemical Reactions Analysis

Amino acids can participate in various chemical reactions, including peptide bond formation, which occurs when the carboxyl group of one amino acid reacts with the amino group of another . Hydrochloric acid, being a strong acid, can donate protons (H+ ions) to other substances in a reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of amino acids can vary widely depending on their side chains. Some are polar, some are nonpolar, some are acidic, and some are basic . Hydrochloric acid is a colorless, pungent liquid and is classified as a strong acid .Aplicaciones Científicas De Investigación

Biosynthesis of Spermidine

L-beta-Homoserine-HCl is utilized in the biosynthesis of spermidine, a polyamine that plays a crucial role in cellular processes. A study demonstrated an engineered Escherichia coli system using L-homoserine and putrescine to produce spermidine efficiently. This method provides a green alternative for synthesizing bioactive compounds in the food and pharmaceutical industries .

Cascade Synthesis of L-Homoserine

The compound is a key player in the cascade synthesis of L-homoserine. Research involving lyophilized whole cells containing transaminase and aldolase activities has shown that L-beta-Homoserine-HCl can be synthesized with high volume productivity, which is significant for industrial applications .

Controlled Drug Delivery

In the pharmaceutical industry, (S)-3-Amino-4-hydroxybutanoic acid hydrochloride is known for its role in controlled drug delivery systems. Its properties such as biocompatibility and non-toxicity make it suitable for creating drug delivery mechanisms that can release medication at controlled rates .

Nonlinear Optical Applications

The structurally similar L-histidine hydrochloride monohydrate has been studied for its potential in nonlinear optical applications. By analogy, L-beta-Homoserine-HCl could be explored for its optical properties and applications in photonics .

Growth of Semi-Organic Single Crystals

Research has indicated that compounds like L-glutamic acid hydrochloride can form semi-organic single crystals for nonlinear optical materials. L-beta-Homoserine-HCl may have similar applications in the growth and characterization of single crystals for electronic and optical devices .

Medicinal Chemistry

In medicinal chemistry, the compound’s analogs are explored for their biological activities and structure-activity relationship (SAR) studies. These studies aim to develop new therapeutic agents for various diseases, leveraging the unique properties of compounds like L-beta-Homoserine-HCl .

Mecanismo De Acción

Target of Action

L-beta-Homoserine-HCl, also known as (S)-3-Amino-4-hydroxybutanoic acid hydrochloride, is a compound that belongs to the class of organic compounds known as L-alpha-amino acids . These are alpha amino acids which have the L-configuration of the alpha-carbon atom .

Mode of Action

It’s known that l-homoserine lactone analogs have been synthesized and evaluated for their in vitro quorum sensing (qs) inhibitory activity against certain biomonitor strains .

Biochemical Pathways

L-beta-Homoserine-HCl is involved in several biochemical pathways. For instance, it plays a role in the methionine metabolism pathway . It’s also involved in the synthesis of O-acetyl-L-homoserine, a potentially important platform metabolic intermediate for the production of homoserine lactone, methionine, 1,4-butanediol, and 1,3-propanediol .

Result of Action

Studies have shown that l-homoserine lactone analogs can significantly reduce the production of virulence factors, swarming motility, the formation of biofilm, and the mrna level of qs-related genes regulated by the qs system of pseudomonas aeruginosa .

Action Environment

The action environment of L-beta-Homoserine-HCl can influence its action, efficacy, and stability. For instance, the one-pot cascade synthesis of L-homoserine with substrate recycling catalyzed by an aldolase and a transaminase was investigated in detail, with special interest in the reaction’s kinetics and process development . The study found complex relationships between the process variables and developed kinetic and reactor models .

Safety and Hazards

Direcciones Futuras

Research into amino acids and their derivatives continues to be a vibrant field, with potential applications in medicine, nutrition, and biochemistry. Hydrochloric acid, being a common reagent in laboratories and industries, will continue to be a subject of research, especially in the development of safer handling and neutralization methods .

Propiedades

IUPAC Name |

(3S)-3-amino-4-hydroxybutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3.ClH/c5-3(2-6)1-4(7)8;/h3,6H,1-2,5H2,(H,7,8);1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGZYMNGKDOSJB-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](CO)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-hydroxybutyric acid hydrochloride, (S)- | |

CAS RN |

1245645-62-8 | |

| Record name | Butanoic acid, 3-amino-4-hydroxy-, hydrochloride (1:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245645-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-hydroxybutyric acid hydrochloride, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1245645628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-AMINO-4-HYDROXYBUTYRIC ACID HYDROCHLORIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L44PBA0QA3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.